molecular formula C23H20FNO2 B5229468 (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine

(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine

Cat. No. B5229468
M. Wt: 361.4 g/mol
InChI Key: KNDPRMWOPKCYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine, also known as FMeOAmBF, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has also been studied for its potential use in treating depression and anxiety disorders.

Mechanism of Action

(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine acts as a selective serotonin receptor agonist, meaning that it binds to and activates serotonin receptors. This activation leads to an increase in serotonin levels in the brain, which can have a positive effect on mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine can increase serotonin levels in the brain, which can lead to a reduction in symptoms of depression and anxiety. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine is its high purity and low toxicity profile, making it a safe and reliable compound for use in lab experiments. However, its limited solubility in water can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further studies could explore the potential use of (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could focus on developing more efficient synthesis methods for (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine to increase its availability and reduce costs.
Conclusion:
In conclusion, (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine is a novel compound that has shown promise in the field of medicinal chemistry. Its affinity for serotonin receptors and low toxicity profile make it a promising candidate for further research in the treatment of depression and anxiety disorders. Future research could explore its potential use in other psychiatric and neurodegenerative disorders, as well as developing more efficient synthesis methods.

Synthesis Methods

The synthesis of (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine involves the reaction of 5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde with 2-fluoroaniline in the presence of a reducing agent. The reaction yields (2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine as a white solid with a high purity.

properties

IUPAC Name

2-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c1-15-23(16-8-4-3-5-9-16)18-13-21(26-2)17(12-22(18)27-15)14-25-20-11-7-6-10-19(20)24/h3-13,25H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDPRMWOPKCYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CNC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.